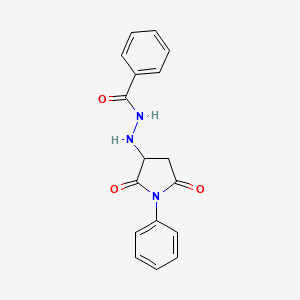
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide, commonly known as DPBH, is a chemical compound with potential applications in scientific research. DPBH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of DPBH is not fully understood, but it is thought to involve the chelation of metal ions, the inhibition of Hsp90 activity, and the inhibition of amyloid-beta peptide aggregation. DPBH has been shown to selectively bind to copper ions, which may lead to the formation of a complex that disrupts cellular processes. DPBH has also been shown to inhibit the activity of Hsp90, which may lead to the induction of cell death in cancer cells. Finally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which may prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPBH has been shown to have various biochemical and physiological effects, including the inhibition of Hsp90 activity, the induction of cell death in cancer cells, and the inhibition of amyloid-beta peptide aggregation. DPBH has also been shown to selectively bind to copper ions and exhibit fluorescence, which may make it useful as a probe for the detection of copper ions in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of DPBH for lab experiments include its potential applications in the detection of metal ions, as an anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells and inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The limitations of DPBH for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Of research on DPBH include the development of more efficient synthesis methods, the investigation of its potential applications as a therapeutic agent for various diseases, and the optimization of its properties as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of DPBH and its potential toxicity.
Méthodes De Synthèse
DPBH has been synthesized using various methods, including the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl chloride and benzohydrazide in the presence of a base, and the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl isocyanate and benzohydrazide. The yield of DPBH obtained from these methods has been reported to be between 60-80%. The purity of DPBH can be increased by recrystallization from solvents such as ethanol or methanol.
Applications De Recherche Scientifique
DPBH has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival. Additionally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-11-14(17(23)20(15)13-9-5-2-6-10-13)18-19-16(22)12-7-3-1-4-8-12/h1-10,14,18H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKVXNMHKKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-5-methoxy-2-furamide trifluoroacetate](/img/structure/B5219797.png)
![3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5219804.png)
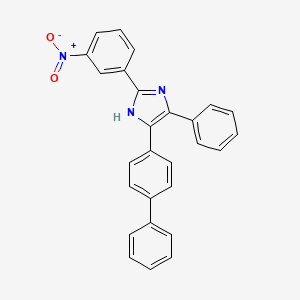
![N-(2-fluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219815.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)
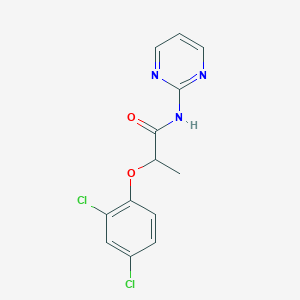
![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
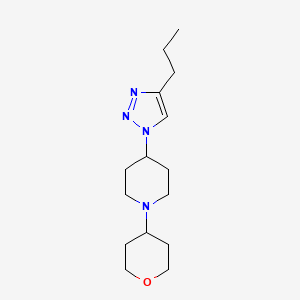
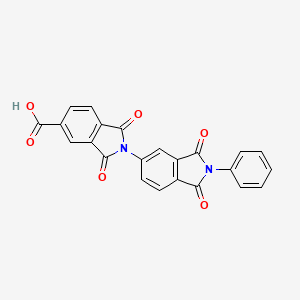
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)
